molecular formula C10H19NO B13001995 {4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine

{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine

Cat. No.: B13001995
M. Wt: 169.26 g/mol
InChI Key: LTOBLONUJFMGAV-UHFFFAOYSA-N
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Description

{4-Methoxybicyclo[222]octan-1-yl}methanamine is a bicyclic amine compound characterized by a unique structure that includes a bicyclo[222]octane framework with a methoxy group at the 4-position and a methanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine typically involves the following steps:

    Formation of the Bicyclic Framework: The initial step involves the construction of the bicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group on the bicyclic framework.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of {4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    {4-Methoxybicyclo[2.2.2]octan-1-yl}methanol: This compound has a similar bicyclic structure but with a hydroxyl group instead of a methanamine group.

    {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methanamine: This compound features a similar bicyclic framework with a methyl and oxabicyclo group.

Uniqueness

{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine is unique due to the presence of both a methoxy group and a methanamine group on the bicyclic framework. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(4-methoxy-1-bicyclo[2.2.2]octanyl)methanamine

InChI

InChI=1S/C10H19NO/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h2-8,11H2,1H3

InChI Key

LTOBLONUJFMGAV-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(CC1)(CC2)CN

Origin of Product

United States

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